8-[(dibenzylamino)methyl]-3-methyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(DIBENZYLAMINO)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a dibenzylamino group, a methyl group, and a 2-methylpropyl group attached to a tetrahydropurine core. The compound’s molecular formula is C21H23N5O2, and it has a molecular weight of 373.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(DIBENZYLAMINO)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a dibenzylamino methylating agent under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-[(DIBENZYLAMINO)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
8-[(DIBENZYLAMINO)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 8-[(DIBENZYLAMINO)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 8-[(DIBENZYLAMINO)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8-[(DIBENZYLAMINO)METHYL]-1,3-DIMETHYL-7-(2-OXO-2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8-[(DIBENZYLAMINO)METHYL]-1,3-DIMETHYL-7-(2-METHYL-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
What sets 8-[(DIBENZYLAMINO)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2-methylpropyl group, in particular, may influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H29N5O2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
8-[(dibenzylamino)methyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C25H29N5O2/c1-18(2)14-30-21(26-23-22(30)24(31)27-25(32)28(23)3)17-29(15-19-10-6-4-7-11-19)16-20-12-8-5-9-13-20/h4-13,18H,14-17H2,1-3H3,(H,27,31,32) |
InChI Key |
QYJGFEHFNKWHED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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